N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives have been studied for their potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is typically characterized using techniques like 1H NMR, 13C NMR, IR, and HRMS .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Techniques like NMR and IR spectroscopy can provide information about the compound’s structure, which can then be used to infer its properties .Scientific Research Applications
Computational Quantum Chemical and Biological Studies : A study by Gaurav & Krishna (2021) focused on computational quantum chemical analyses of Uracil-5-Tertiary Sulfonamides, which include derivatives of the compound of interest. This research provided insights into pharmacokinetic properties and bioactivity scores, aiding in understanding the chemical and biological behavior of these compounds.
Synthesis and Pharmacological Evaluation : The synthesis and pharmacological evaluation of derivatives have been a subject of interest. A study by Irshad (2018) reported the synthesis of various N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives and their evaluation against enzymes like butyrylcholinesterase and acetylcholinesterase.
Antimicrobial and Enzyme Inhibitory Properties : Several studies, including Abbasi et al. (2016) and Patel & Agravat (2007), have explored the antimicrobial and enzyme inhibitory activities of derivatives of this compound. These studies indicate the potential of these derivatives in developing new therapeutic agents.
Antioxidant Properties : The antioxidant potential of related compounds was investigated by Malík et al. (2017). This study highlighted the efficiency of these compounds in scavenging free radicals, suggesting their use in oxidative stress-related conditions.
Molecular Docking and Theoretical Studies : Theoretical investigations and molecular docking studies, as conducted by Fahim & Ismael (2021), provide valuable insights into the interaction of these compounds with biological targets, which is crucial for drug design and discovery.
Synthesis of Analogues for Pharmacological Studies : Research like that of Rahman et al. (2014) involves the synthesis of analogues and their evaluation for various pharmacological activities, expanding the potential applications of these compounds.
Mechanism of Action
Target of Action
The primary target of the compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are among the most studied GPCRs and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This interaction results in the activation or blockade of these receptors
Biochemical Pathways
The compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide affects the biochemical pathways associated with the alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The pharmacokinetic properties of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
It is known that the compound has an affinity for alpha1-adrenergic receptors in the range from 22 nm to 250 nm .
Future Directions
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-27-19-5-3-2-4-18(19)24-12-10-23(11-13-24)9-8-22-30(25,26)17-6-7-20-21(16-17)29-15-14-28-20/h2-7,16,22H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFLHJRKGRLDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.